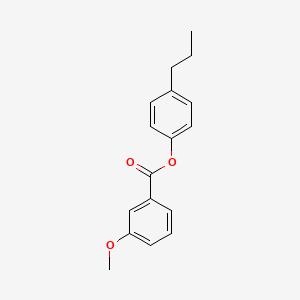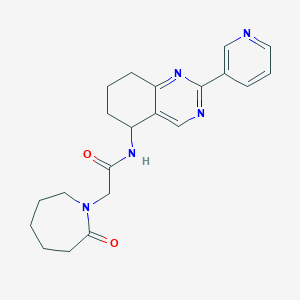![molecular formula C17H19N3O2 B5650936 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5650936.png)
3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride, also known as QM-2-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. The antimicrobial activity of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride is thought to be due to its ability to disrupt bacterial cell membranes. Additionally, 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
Studies have shown that 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride has also been shown to inhibit the expression of several genes involved in cell cycle regulation, including cyclin B1 and Cdc2. In terms of antimicrobial activity, 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride has been shown to disrupt bacterial cell membranes by increasing membrane permeability and decreasing membrane potential. 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. Additionally, 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride has shown promising antitumor activity in various cancer cell lines, which suggests that it may have potential as a cancer therapeutic. However, one limitation of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride is its relatively low solubility, which may limit its effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride. One area of interest is the development of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride and its potential side effects. Another potential direction for research is the investigation of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride in combination with other anticancer agents, which may enhance its antitumor activity. Finally, 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride may have potential as a lead compound for the development of new antimicrobial agents, and further studies are needed to explore this possibility.
Conclusion
In conclusion, 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride is a synthetic compound that has shown promising therapeutic potential in various scientific research applications. Its broad-spectrum antimicrobial activity and antitumor activity make it a potential candidate for the development of new antimicrobial agents and cancer therapeutics. However, further studies are needed to fully understand the mechanism of action of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride and its potential side effects.
Métodos De Síntesis
The synthesis of 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride involves a multistep process that begins with the reaction of quinoline with formaldehyde and ammonia to form 2-(quinolin-2-ylmethylamino)ethanol. This intermediate is then reacted with 1,2-dibromoethane to form 3-(2-quinolinylmethyl)-1,2-oxazolidin-2-one, which is then further reacted with hydrazine hydrate to form 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride. The final product is obtained as a dihydrochloride salt.
Aplicaciones Científicas De Investigación
3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride has been investigated for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
3-(quinolin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-20(12-17(22-16)7-9-18-10-8-17)11-14-6-5-13-3-1-2-4-15(13)19-14/h1-6,18H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYWVAOCZYDNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-3,4-dimethyl-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinol](/img/structure/B5650859.png)
![2-cyclopropyl-5-{1-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}-4-methylpyrimidine](/img/structure/B5650861.png)


![N-ethyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5650875.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-2-naphthol](/img/structure/B5650881.png)
![6-ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5650889.png)

![2-isopropyl-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B5650917.png)
![5-ethyl-1'-[(pyridin-2-ylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5650925.png)

![1-acetyl-4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5650949.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5650954.png)
![8-[2-(methylthio)propanoyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650960.png)